2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one
Overview
Description
2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazines It is characterized by the presence of a benzoxazine ring fused with an aniline derivative
Scientific Research Applications
2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing novel drugs with anti-inflammatory and analgesic properties.
Material Science: Its derivatives are used in the development of conducting polymers and advanced materials.
Biological Research: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Mechanism of Action
Target of Action
Similar compounds such as 6-cyclohexylmethoxy-2- (3’-chloroanilino) purine have been found to target cyclin-a2 and cyclin-dependent kinase 2 in humans .
Mode of Action
It can be inferred that like other aniline derivatives, it might interact with its targets, leading to changes in their function .
Biochemical Pathways
Related compounds such as 3-chloroaniline have been found to be degraded through pathways involving phenol monooxygenase followed by ortho-cleavage of the aromatic ring .
Pharmacokinetics
Similar compounds such as 6-cyclohexylmethoxy-2- (3’-chloroanilino) purine have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
It can be inferred that like other aniline derivatives, it might lead to changes in cellular function .
Action Environment
It has been found that exposure to toxic aromatic pollutants such as 3-chloroaniline can greatly reduce the retention of bacteria capable of degrading aromatic compounds in packed-bed bioreactors .
Biochemical Analysis
Biochemical Properties
It is known that chloroanilines, which are structurally similar to this compound, can interact with various enzymes and proteins
Cellular Effects
Related compounds such as 4-(3-chloroanilino)quinazoline have been shown to inhibit EGF-stimulated growth in a concentration-dependent manner
Molecular Mechanism
It is known that chloroanilines can inhibit the activity of certain enzymes
Metabolic Pathways
Chloroanilines, which are structurally similar, have been shown to be degraded by certain bacterial strains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one typically involves the reaction of 3-chloroaniline with 2-chloronicotinic acid under specific conditions. One environmentally friendly method involves the amination of 2-chloronicotinic acid with 3-chloroaniline in the presence of pyridine and para-toluenesulfonic acid under reflux conditions in water . This method avoids the use of harmful solvents and catalysts, making it a greener alternative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free and catalyst-free methods are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various halogenated benzoxazine derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloroanilino)nicotinic acid hydrazides: These compounds also exhibit anti-inflammatory and analgesic activities.
6-cyclohexylmethoxy-2-(3’-chloroanilino)purine: This compound acts as a cyclin-dependent kinase inhibitor.
Dichloroanilines: These are aniline derivatives with two chlorine atoms, used in various industrial applications.
Uniqueness
2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-chloroanilino)-3,1-benzoxazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-4-3-5-10(8-9)16-14-17-12-7-2-1-6-11(12)13(18)19-14/h1-8H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMFCABUVISWCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324433 | |
Record name | 2-(3-chloroanilino)-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819668 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
81905-03-5 | |
Record name | 2-(3-chloroanilino)-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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